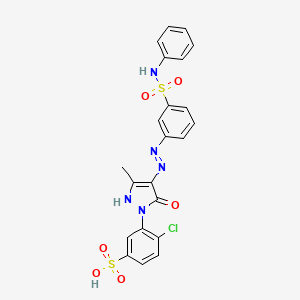

Acid Yellow 29 free acid

Description

Contextualization within Azo Dye Chemistry and Industry

Azo dyes represent the largest and most versatile class of synthetic colorants, constituting 60–70% of all dyes used in the textile and food industries. wikipedia.org Their prominence is due to their straightforward synthesis, cost-effectiveness, and the wide spectrum of colors that can be achieved through structural modifications. ekb.eg These dyes are defined by the presence of one or more azo groups (—N=N—) which connect aromatic rings. jchemrev.com

Acid dyes, a subcategory of azo dyes, are water-soluble anionic dyes. meghadyes.com They are applied to protein fibers like wool and silk, as well as synthetic fibers such as nylon and modified acrylics, typically from an acidic dye bath. meghadyes.commeghmaniglobal.com Acid Yellow 29 is used for dyeing wool, silk, and polyamide fibers, and can also be used for leather coloring. worlddyevariety.comlookchem.com Its utility in these applications stems from its good solubility in water and its ability to form strong bonds with the fibers, providing good fastness properties. ontosight.aiekb.eg

Historical Trajectory of Research on Acid Yellow Dyes

The history of synthetic dyes began in the mid-19th century, with the discovery of diazo compounds occurring around 1858. jchemrev.com This discovery paved the way for the development of azo dyes. The search for stable and vibrant yellow dyes was a significant challenge for early dye chemists. nih.gov Before synthetic options, natural yellow dyes were often used, but they lacked long-term color stability. nih.gov

The development of acid azo dyes provided a solution. One of the earliest and still commonly used yellow acid azo dyes is Tartrazine (Acid Yellow 23), discovered in 1884. britannica.combritannica.com The research and development of dyes like Tartrazine laid the groundwork for the creation of a wide array of other acid yellow dyes, including Acid Yellow 29. The focus of historical research was primarily on synthesis, improving dye uptake, and enhancing the fastness (resistance to fading) on various textiles. ekb.eg

Contemporary Research Challenges and Paradigms for Acid Yellow 29

Modern research on Acid Yellow 29 and other azo dyes has shifted significantly towards addressing their environmental impact. A primary challenge is the treatment of wastewater from textile industries, which often contains residual dyes. deswater.com Consequently, a major area of contemporary research is the development of effective methods for the degradation and decolorization of these dyes.

Current research paradigms focus on advanced oxidation processes (AOPs) and biological treatments. For instance, studies have investigated the photocatalytic decolorization of Acid Yellow 29 using catalysts like titanium dioxide (TiO2) under UV light. researchgate.net Research has shown that factors such as pH, catalyst concentration, and the presence of electron acceptors can significantly influence the efficiency of dye degradation. researchgate.net Other research explores the use of different catalysts, such as zirconia-ceria (ZrO2-CeO2) hollow microspheres, for the photocatalytic degradation of similar acid yellow dyes. deswater.com

Furthermore, biodegradation methods are being explored, involving the use of enzymes like laccase from bacteria to break down the dye molecule. researchgate.net In silico (computational) studies are also being employed to model the interaction between the dye and the degrading enzyme, providing insights into the degradation mechanism at a molecular level. researchgate.net Another avenue of research involves the use of reducing agents, such as ascorbic acid, to degrade azo dyes in aqueous solutions. mdpi.com These modern research efforts aim to develop more efficient, cost-effective, and environmentally benign technologies for managing dye effluents.

Data Tables

Table 1: Chemical Identity of Acid Yellow 29 Free Acid

| Identifier | Value | Source |

| Chemical Name | benzenesulfonic acid, 4-chloro-3-(4,5-dihydro-3-methyl-5-oxo-4-(2-(3-((phenylamino)sulfonyl)phenyl)diazenyl)-1H-pyrazol-1-yl)- | ontosight.ai |

| Molecular Formula | C22H18ClN5O6S2 | fda.gov |

| Molecular Weight | 547.99 g/mol | fda.gov |

| CAS Number | 6359-91-7 | worlddyevariety.com |

| Class | Monoazo Dye | wikipedia.orgworlddyevariety.com |

Structure

3D Structure

Properties

CAS No. |

34063-75-7 |

|---|---|

Molecular Formula |

C22H18ClN5O6S2 |

Molecular Weight |

548.0 g/mol |

IUPAC Name |

4-chloro-3-[5-methyl-3-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-1H-pyrazol-2-yl]benzenesulfonic acid |

InChI |

InChI=1S/C22H18ClN5O6S2/c1-14-21(22(29)28(26-14)20-13-18(36(32,33)34)10-11-19(20)23)25-24-16-8-5-9-17(12-16)35(30,31)27-15-6-3-2-4-7-15/h2-13,26-27H,1H3,(H,32,33,34) |

InChI Key |

VFAMNXJTULSJMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)O)Cl)N=NC3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Pathways

Classical Synthetic Routes for Acid Yellow 29 Elucidation

The traditional and most common manufacturing method for Acid Yellow 29 involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component. mdpi.com Specifically, the synthesis utilizes 3-Aminobenzenesulfonamide (B1265440) as the diazo component and 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid as the coupling component. mdpi.com

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. byjus.com This reaction is typically carried out in a cold aqueous acidic solution. The synthesis of the diazonium salt from 3-Aminobenzenesulfonamide proceeds through a well-understood electrophilic substitution mechanism.

The key steps are as follows:

Formation of Nitrous Acid: In an acidic medium (commonly HCl or H₂SO₄), sodium nitrite (B80452) (NaNO₂) generates nitrous acid (HNO₂). byjus.com

Formation of the Diazotizing Agent: The nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). byjus.com In weakly acidic solutions, the effective diazotizing agent is dinitrogen trioxide (N₂O₃), formed from the equilibrium between nitrous acid and its protonated form.

Electrophilic Attack: The primary amino group of 3-Aminobenzenesulfonamide acts as a nucleophile, attacking the nitrosonium ion.

Proton Transfers and Dehydration: A series of proton transfers and tautomerization steps ensue, culminating in the elimination of a water molecule to form the stable aryl diazonium cation.

The low temperature (0-5 °C) is crucial to prevent the unstable diazonium salt from decomposing and reacting with water to form a phenol. nih.gov

Table 1: Key Species in the Diazotization of 3-Aminobenzenesulfonamide This is an interactive data table. You can sort and filter the data.

| Compound Name | Chemical Formula | Role in Reaction |

|---|---|---|

| 3-Aminobenzenesulfonamide | C₆H₈N₂O₂S | Primary Aromatic Amine (Starting Material) |

| Sodium Nitrite | NaNO₂ | Source of Nitrous Acid |

| Hydrochloric Acid | HCl | Acidic Medium & Catalyst |

| Nitrous Acid | HNO₂ | Intermediate |

| Nitrosonium Ion | NO⁺ | Electrophilic Diazotizing Agent |

The second stage of the synthesis is the azo coupling, which is an electrophilic aromatic substitution reaction. wikipedia.org The newly formed 3-sulfamoylbenzenediazonium cation, a weak electrophile, attacks an electron-rich coupling component. wikipedia.org In the synthesis of Acid Yellow 29, this component is 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. mdpi.com

The coupling occurs at the C4 position of the pyrazolone (B3327878) ring, which is highly activated by the adjacent carbonyl and enol functionalities, leading to the formation of the azo linkage (-N=N-). nih.gov Pyrazolone-based azo dyes, including Acid Yellow 29, can exist in two tautomeric forms: the azo form and the hydrazone form. Spectroscopic studies using FTIR and NMR have confirmed the existence of this azo-hydrazone tautomerism in both solid and liquid states for similar pyrazolone dyes. nih.gov The equilibrium between these forms is influenced by factors such as the solvent and the electronic nature of the substituents.

Table 2: Expected Spectroscopic Characteristics of Key Intermediates This is an interactive data table. You can sort and filter the data.

| Intermediate | Spectroscopic Method | Expected Key Signals |

|---|---|---|

| 3-Sulfamoylbenzenediazonium Chloride | FTIR (cm⁻¹) | Strong peak for -N≡N⁺ stretch (approx. 2250-2300), S=O stretches for sulfonamide (approx. 1350 & 1160). |

| ¹H NMR (ppm) | Aromatic protons in the range of 7.5-8.5. | |

| ¹³C NMR (ppm) | Aromatic carbons, with the carbon attached to the diazonium group being significantly deshielded. | |

| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the diazonium cation (C₆H₅N₃O₂S⁺). | |

| 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid | FTIR (cm⁻¹) | C=O stretch (approx. 1700), S=O stretches for sulfonic acid (approx. 1200 & 1040), C-Cl stretch. |

| ¹H NMR (ppm) | Aromatic protons, a singlet for the methyl group, and a signal for the CH₂ group in the pyrazolone ring. | |

| ¹³C NMR (ppm) | Signals for aromatic carbons, carbonyl carbon, methyl carbon, and methylene (B1212753) carbon. |

The specific structures of the two precursor molecules are critical for the successful and selective synthesis of Acid Yellow 29.

3-Aminobenzenesulfonamide (Diazo Component):

Amino Group (-NH₂): This primary aromatic amine is the functional group that undergoes diazotization.

Sulfonamide Group (-SO₂NH₂): This group is an electron-withdrawing group, which slightly decreases the basicity of the amino group. More importantly, along with the sulfonic acid group on the coupling component, it imparts water solubility to the final dye, a key characteristic for an "acid dye" used in aqueous dyeing processes.

4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid (Coupling Component):

Pyrazolone Ring: This heterocyclic system is an excellent coupling component. The C4 position is highly nucleophilic and readily attacked by the diazonium salt. The presence of substituents on the pyrazolone ring can influence the tautomeric equilibrium and, consequently, the color and properties of the final dye. mdpi.com

Regioselectivity: The coupling reaction is highly regioselective. The electrophilic diazonium ion attacks the C4 position of the pyrazolone ring, which is flanked by the carbonyl group and the nitrogen atom of the ring, making it the most electron-rich and sterically accessible site for substitution.

Benzenesulfonic Acid Group (-SO₃H): This is a strong acid group that makes the dye highly soluble in water, which is essential for its application in dyeing textiles like wool, silk, and nylon from an acid bath. mdpi.com

Chloro Group (-Cl): The presence of the chlorine atom on the benzene (B151609) ring can influence the dye's properties, such as its shade and lightfastness. Electron-withdrawing groups on the coupling component can affect the electronic properties of the chromophore.

Exploration of Novel Synthetic Approaches

While the classical synthesis is effective, modern chemical research focuses on developing more efficient, cost-effective, and environmentally benign synthetic routes.

The efficiency of azo dye synthesis can be significantly improved through catalysis. Several catalytic strategies are applicable to the synthesis of Acid Yellow 29.

Phase-Transfer Catalysis (PTC): Azo coupling reactions can be accelerated using phase-transfer catalysts, especially when one reactant is water-soluble (like the diazonium salt) and the other is more soluble in an organic phase. researchgate.nettaylorandfrancis.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the diazonium ion into the organic phase (or an interfacial region) where it can react more readily with the coupling component. akjournals.comscispace.com This can lead to higher yields, faster reaction times, and milder reaction conditions.

Heterogeneous Acid Catalysis: The diazotization step traditionally uses strong mineral acids like HCl. These can be replaced with solid acid catalysts, such as ion-exchange resins like Amberlyst-15. mdpi.com These catalysts are easily recoverable and reusable, minimizing acidic waste streams and simplifying product purification, thereby aligning with green chemistry principles. mdpi.com

Palladium-Catalyzed Reactions: While not a classical approach for this specific dye, palladium-catalyzed cross-coupling reactions involving diazonium salts are a known method for forming C-C and C-N bonds, showcasing the versatility of diazonium intermediates in modern organic synthesis. nih.govacs.org

Applying the principles of green chemistry to the synthesis of Acid Yellow 29 aims to reduce its environmental footprint.

Table 3: Application of Green Chemistry Principles to Acid Yellow 29 Synthesis This is an interactive data table. You can sort and filter the data.

| Green Chemistry Principle | Potential Application in Synthesis |

|---|---|

| Prevention | Optimize reaction conditions to maximize yield and minimize by-product formation. |

| Atom Economy | Diazotization and azo coupling are inherently high in atom economy, but minimizing excess reagents improves it further. |

| Less Hazardous Chemical Syntheses | Replace strong mineral acids with solid acid catalysts. mdpi.com |

| Safer Solvents and Auxiliaries | Use water as the primary solvent where possible; explore reactions in microreactors to reduce solvent volume. akjournals.com |

| Design for Energy Efficiency | Employ energy-efficient techniques like microwave or ultrasound irradiation to reduce reaction times and energy consumption. |

| Catalysis | Utilize phase-transfer or heterogeneous catalysts to improve reaction rates and reduce the need for stoichiometric reagents. mdpi.comresearchgate.net |

Ultrasound-Assisted Synthesis: Sonication can significantly enhance the rates of diazotization and coupling reactions. The acoustic cavitation generated by ultrasound creates localized high-pressure and high-temperature zones, leading to faster and more efficient mixing and mass transfer, which can result in higher yields in shorter reaction times.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. It provides rapid and uniform heating, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. This technique has been successfully applied to the synthesis of various azo dyes.

By integrating these novel catalytic and energy-efficient approaches, the synthesis of Acid Yellow 29 can be modernized to be more sustainable and economically competitive.

Chemical Modifications and Derivatization Studies of Acid Yellow 29 Free Acid

The chemical architecture of this compound, characterized by its pyrazolone and sulfonated phenyl moieties, offers several avenues for structural modification and derivatization. These modifications are pursued to fine-tune the compound's properties, such as its spectral characteristics, solubility, and affinity for various substrates, or to introduce new functionalities for applications in areas like metal complexation.

Strategies for Functional Group Introduction and Structural Variation

While direct chemical modification of the final this compound molecule is not extensively documented, structural variations are typically achieved by modifying the precursor molecules before the final diazotization and coupling reaction. The synthesis of this compound involves the diazotization of 3-aminobenzenesulfonamide and its subsequent coupling with 4-chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. worlddyevariety.com Therefore, the introduction of various functional groups can be strategically planned on either of these precursors.

Modification of the Diazo Component (3-Aminobenzenesulfonamide Moiety):

The aromatic ring of 3-aminobenzenesulfonamide provides a scaffold for the introduction of a variety of substituents. Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups prior to the diazotization step. For instance, nitration, halogenation, or acylation of the benzene ring can be performed, followed by reduction of the nitro group to an amino group if necessary, to yield a substituted aniline (B41778) derivative ready for diazotization. This approach allows for the synthesis of a library of Acid Yellow 29 analogues with tailored electronic and steric properties.

Modification of the Coupling Component (Pyrazolone Moiety):

The pyrazolone ring system in 4-chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid also presents opportunities for structural variation. The methyl group at the 3-position of the pyrazolone ring could potentially be replaced by other alkyl or aryl groups by starting with different beta-ketoesters in the synthesis of the pyrazolone precursor. Furthermore, the active methylene group at the 4-position of the pyrazolone ring is the site of coupling with the diazonium salt. While this position is consumed in the formation of the azo linkage in Acid Yellow 29, modifications to the substituents on the pyrazolone ring can influence the reactivity of this position and the properties of the resulting dye.

General strategies for creating diversity in azo dyes often involve the use of a variety of substituted aryl amines and coupling components to generate a range of analogues. mdpi.com These synthetic approaches, while not specific to Acid Yellow 29, are fundamental in the field of azo dye chemistry and are applicable to the generation of its derivatives.

| Compound Name | Structure | Role in Synthesis |

| 3-Aminobenzenesulfonamide | C₆H₈N₂O₂S | Diazo Component Precursor |

| 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid | C₁₀H₉ClN₂O₄S | Coupling Component Precursor |

Synthesis and Characterization of Metal Complexes

This compound possesses multiple potential coordination sites, making it an effective ligand for the formation of metal complexes. The azo group (-N=N-), the carbonyl oxygen of the pyrazolone ring, and the sulfonate groups can all participate in binding to metal ions. The synthesis of such complexes typically involves the reaction of the dye with a suitable metal salt in an appropriate solvent.

Synthesis of Metal Complexes:

The formation of transition metal complexes with azo dyes is a well-established field. researchgate.netresearchgate.net For this compound, the synthesis of its metal complexes would likely involve dissolving the dye in a solvent such as water or ethanol (B145695) and adding a solution of a transition metal salt, for example, chlorides or sulfates of copper(II), nickel(II), cobalt(II), or iron(II). The reaction mixture may be heated to facilitate complex formation. The resulting metal complex would then be isolated by filtration or precipitation. The stoichiometry of the resulting complex (metal-to-ligand ratio) can often be controlled by the reaction conditions.

Characterization of Metal Complexes:

The characterization of these newly formed metal complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is typically employed:

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the molecule. Upon complexation with a metal ion, a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax) of the dye is often observed, providing evidence of metal-ligand interaction. elsevier.es

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Changes in the vibrational frequencies of the azo group, the carbonyl group, and the sulfonate groups upon complexation can indicate their involvement in bonding with the metal ion. elsevier.es

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the paramagnetic nature of many transition metals can lead to broadening of NMR signals, ¹H and ¹³C NMR spectroscopy can still provide valuable structural information for diamagnetic metal complexes. elsevier.es

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the complex, which helps in confirming the proposed stoichiometry.

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice water molecules. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methodologies for Molecular Structure and Dynamics

Spectroscopic techniques are indispensable for probing the molecular structure of Acid Yellow 29. By interacting with electromagnetic radiation, molecules reveal a unique fingerprint corresponding to their specific vibrational and electronic properties.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample of Acid Yellow 29, its functional groups absorb radiation at characteristic wavenumbers, producing a unique spectral fingerprint.

The structure of Acid Yellow 29 contains several key functional groups, including an azo linkage (-N=N-), a pyrazolone (B3327878) ring, sulfonic acid groups (-SO₃H), and substituted benzene (B151609) rings. An analysis of its FTIR spectrum would be expected to reveal absorption bands corresponding to these groups, confirming the compound's identity. For example, the azo group, a chromophore central to the dye's color, typically shows a characteristic absorption peak. A study involving an Acid Yellow dye noted a peak at 1031 cm⁻¹ corresponding to the N-N stretching of the pyrazole (B372694) ring researchgate.net.

Table 1: Expected Characteristic FTIR Absorption Bands for Acid Yellow 29 Free Acid

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonic Acid | O-H Stretch | 3000 - 2500 | Broad, Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Azo Group | N=N Stretch | ~1630 - 1575 | Weak to Medium |

| Amide (within pyrazolone) | C=O Stretch | ~1680 - 1630 | Strong |

| Sulfonic Acid | S=O Stretch | 1250 - 1150 and 1080 - 1010 | Strong |

Note: The exact positions and intensities of peaks can be influenced by the molecule's specific chemical environment and sample state.

UV-Visible spectrophotometry is a quantitative technique that measures the absorption of ultraviolet and visible light by a compound. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship makes UV-Vis spectrophotometry an ideal method for determining the concentration of Acid Yellow 29 in solutions.

The technique relies on identifying the wavelength of maximum absorbance (λmax), where the compound absorbs light most strongly, to ensure maximum sensitivity. For Acid Yellow 29, a maximum absorbance peak has been identified at 227 nm aatbio.com. As a yellow-colored dye, it absorbs light in the complementary violet region of the visible spectrum (approximately 400–450 nm), and this visible peak is also commonly used for quantification msu.edupacificbiolabs.com.

To determine the concentration of an unknown sample, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the λmax. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. This method is also highly effective for kinetic monitoring, allowing researchers to track the rate of degradation or transformation of the dye by measuring the decrease in absorbance at its λmax over time.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules omicsonline.org. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For a molecule with the complexity of Acid Yellow 29, one-dimensional (1D) and two-dimensional (2D) NMR experiments are used for unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their chemical environments. Protons on the aromatic rings would be expected to produce signals in the downfield region (typically 7.0-9.0 ppm). The spectrum would also show signals for protons on the pyrazole ring and a characteristic singlet for the methyl (-CH₃) group's protons in a more upfield region. Spin-spin coupling patterns (e.g., doublets, triplets) would reveal which protons are adjacent to one another.

¹³C NMR: The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. The spectrum for Acid Yellow 29 would be expected to display distinct signals for the carbons in the aromatic rings, the pyrazole ring, the methyl group, and the carbonyl carbon (C=O) of the pyrazolone moiety. The chemical shifts of these carbons provide insight into their electronic environment libretexts.orgoregonstate.edu.

2D NMR: Advanced techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity. COSY identifies proton-proton couplings, while HMBC reveals correlations between protons and carbons that are two or three bonds away. These experiments are crucial for assembling the molecular fragments into the final, confirmed structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic C-H | 7.0 - 9.0 |

| ¹H | Pyrazole C-H | ~6.0 - 8.0 |

| ¹H | Methyl (-CH₃) | ~2.0 - 3.0 |

| ¹³C | Aromatic C | 120 - 150 |

| ¹³C | Pyrazole C | 100 - 150 |

| ¹³C | Carbonyl C=O | 160 - 180 |

Environmental Behavior and Transformation Mechanisms

Fate and Transport Dynamics in Aqueous and Soil Environments

The mobility and distribution of Acid Yellow 29 free acid in the environment are governed by its interactions with soil and sediment particles. These interactions, primarily adsorption and sorption, dictate its concentration in the water column and its potential for leaching into groundwater.

The adsorption of Acid Yellow 29 onto various surfaces is a key factor in its environmental partitioning. Studies have shown that low-cost adsorbents, such as chemically activated sawdust from Ailanthus altissima, can effectively remove this dye from wastewater. uq.edu.au The adsorption process is influenced by factors such as pH, temperature, and the initial concentration of the dye.

The adsorption of Acid Yellow 29 onto activated sawdust has been described by the Freundlich isotherm model. uq.edu.au This model is often used to describe heterogeneous surface adsorption. The Freundlich equation is expressed as:

qe = KFCe1/n

where:

qe is the amount of dye adsorbed per unit mass of adsorbent at equilibrium (mg/g)

Ce is the equilibrium concentration of the dye in solution (mg/L)

KF is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)1/n)

1/n is the Freundlich intensity parameter

A study on the adsorption of Acid Yellow 29 onto activated sawdust yielded the following Freundlich isotherm parameters at different temperatures:

| Temperature (°C) | Maximum Adsorption Capacity (mg/g) | R² |

|---|---|---|

| 20 | 9.464 | ~1 |

| 30 | 12.798 | ~1 |

| 40 | 11.460 | ~1 |

The high R² values indicate that the Freundlich model is a good fit for the experimental data. uq.edu.au The adsorption process was found to be spontaneous and exothermic. uq.edu.au

The rate at which Acid Yellow 29 is adsorbed onto a sorbent is crucial for designing treatment systems. Kinetic studies provide insight into the adsorption mechanism and the time required to reach equilibrium. The sorption of Acid Yellow 29 onto activated sawdust has been found to be best described by the pseudo-second-order kinetic model. uq.edu.au

The pseudo-second-order model is given by the equation:

dqt/dt = k2(qe - qt)²

where:

qe and qt are the amounts of dye adsorbed (mg/g) at equilibrium and at time t, respectively

k2 is the rate constant of pseudo-second-order adsorption (g/mg·min)

The high correlation coefficient (R² values approaching 1) from the study indicates that the pseudo-second-order model accurately describes the adsorption kinetics of Acid Yellow 29 on activated sawdust. uq.edu.au This suggests that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate.

Advanced Oxidation Processes (AOPs) for Chemical Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). researchgate.net These processes are considered effective for the degradation of recalcitrant organic compounds like azo dyes.

Photolysis, the decomposition of molecules by light, is a key process in the environmental fate of many organic compounds. It can occur directly, through the absorption of light by the pollutant molecule itself, or indirectly, through the action of photosensitized reactions.

Direct photolysis involves the absorption of a photon by the Acid Yellow 29 molecule, leading to its excitation to a higher energy state. This excited molecule can then undergo various reactions, including isomerization, cleavage of the azo bond (-N=N-), or other fragmentation pathways. For azo dyes, the azo bond is often the most susceptible to photochemical attack, leading to the decolorization of the dye. core.ac.uk The effectiveness of direct photolysis is dependent on the dye's ability to absorb light at the wavelengths present in the environment (e.g., sunlight) and the quantum yield of the degradation reaction.

Indirect photolysis involves the generation of highly reactive chemical species, known as reactive oxygen species (ROS), which then react with and degrade the dye molecule. In the context of wastewater treatment, this is often facilitated by a photocatalyst, such as titanium dioxide (TiO₂). uq.edu.au

When TiO₂ is irradiated with UV light, it generates electron-hole pairs. These can then react with water and oxygen to produce various ROS, including hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•). nih.govresearchgate.net These radicals are powerful oxidizing agents that can non-selectively attack the azo dye molecule, leading to its degradation and eventual mineralization into carbon dioxide, water, and inorganic ions. nih.gov

The photocatalytic decolorization of Acid Yellow 29 has been demonstrated using TiO₂ (Degussa P25) under UV light irradiation. uq.edu.ausci-hub.se The degradation rate is influenced by the pH of the solution, with higher rates observed at lower pH values. sci-hub.se This is likely due to the surface charge of the TiO₂ particles and the speciation of the dye at different pH levels, which affects the adsorption of the dye onto the catalyst surface, a crucial step in the photocatalytic process. researchgate.netsci-hub.se The primary mechanism of degradation in such systems is the attack by hydroxyl radicals on the dye's chromophoric azo linkage, leading to decolorization. mdpi.com

Photolytic Transformation Studies

Biotransformation and Biodegradation Pathways

Biotransformation and biodegradation involve the use of microorganisms and their enzymes to break down complex organic pollutants. This approach is considered an environmentally friendly and cost-effective alternative for treating dye-containing effluents. The process can occur under different oxygen conditions, leading to distinct degradation pathways and end products.

The biodegradation of azo dyes like Acid Yellow 29 is often carried out in a sequential anaerobic-aerobic process. researchgate.net

Anaerobic Degradation: Under anaerobic (oxygen-deficient) conditions, the primary mechanism of decolorization is the reductive cleavage of the azo bonds. Microorganisms use the azo dye as a terminal electron acceptor in their respiratory chain, leading to the formation of colorless, but potentially hazardous, aromatic amines. tandfonline.com The kinetics of this biodecolorization often follow first-order models, where the rate is dependent on factors such as the dye's electrochemical properties, biomass concentration, pH, and temperature. nih.gov For many azo dyes, the decolorization constant shows a bell-shaped dependency on pH (optimal range typically 6-8) and follows the Arrhenius dependency on temperature. nih.gov High color removal efficiencies (90-95%) can be achieved in the anaerobic stage. researchgate.net

Aerobic Degradation: The aromatic amines produced during the anaerobic stage are generally resistant to further degradation under anaerobic conditions. Therefore, a subsequent aerobic (oxygen-rich) stage is required for their complete mineralization. In the presence of oxygen, microorganisms can open the aromatic rings of these amines, breaking them down into simpler aliphatic compounds, and ultimately converting them to carbon dioxide, water, and inorganic ions. researchgate.net The efficiency of the aerobic stage is often measured by the removal of Chemical Oxygen Demand (COD), with treatment efficiencies reaching 85-90%. researchgate.net

Table 4: Kinetic Parameters for Anaerobic Decolorization of Azo Dyes

| Parameter | Effect on Decolorization Rate | Reference |

|---|---|---|

| Dye Concentration | Inversely proportional | nih.gov |

| Sludge (Biomass) Concentration | Saturation (hyperbolic) dependency | nih.gov |

| pH | Bell-shaped dependency (optimum 6-8) | nih.gov |

| Temperature | Arrhenius dependency | nih.gov |

The key to microbial degradation of dyes lies in the production of specific extracellular enzymes. Several oxidoreductases are known to be highly effective in decolorizing azo dyes. mdpi.com

Laccases: These are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic compounds, including azo dyes. Fungi, particularly white-rot fungi like Trametes versicolor, are potent producers of laccases. tandfonline.com Bacterial laccases are also effective; for example, laccase from Bacillus sp. strain TR was shown to achieve 76.4% decolorization of an acid yellow dye within 96 hours. researchgate.net

Peroxidases: This group includes Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP), which are also primarily produced by white-rot fungi. They use hydrogen peroxide as an oxidant to generate high-redox-potential radicals that non-specifically attack the complex structure of the dye. mdpi.com

Azoreductases: These enzymes are common in bacteria and are responsible for the reductive cleavage of azo bonds under anaerobic or microaerophilic conditions. mdpi.com A co-culture of Pseudomonas putida and Lysinibacillus sphaericus demonstrated complete degradation of Acid Yellow 42, a similar dye, which was attributed to the activity of azoreductase and laccase. jneonatalsurg.com

Table 5: Enzymatic Decolorization of Yellow Azo Dyes

| Microorganism/Enzyme Source | Enzyme(s) | Dye | Decolorization Efficiency | Reference |

|---|---|---|---|---|

| Bacillus sp. strain TR | Laccase | Acid Yellow | 76.4% in 96 h | researchgate.net |

| Pseudomonas putida & Lysinibacillus sphaericus | Azoreductase, Laccase | Acid Yellow 42 | Complete in 48 h (100 ppm) | jneonatalsurg.com |

Identifying the intermediate and final products of biodegradation is crucial for assessing the detoxification process and understanding the degradation pathway. The breakdown of Acid Yellow 29, a disazo dye, is expected to begin with the reductive cleavage of its two azo bonds by azoreductase enzymes. This initial step would break the molecule into three separate aromatic amines.

Based on the structure of Acid Yellow 29, the likely initial metabolites would be:

5-amino-4-hydroxynaphthalene-1,3-disulfonic acid

These aromatic amines are then subjected to further degradation, typically under aerobic conditions. The process involves hydroxylation and subsequent ring-opening of the aromatic structures, leading to the formation of various aliphatic acids before eventual mineralization.

Studies on similar dyes, like Acid Yellow 42, using techniques such as electrospray ionization mass spectrometry (ESI-MS), have helped to elucidate these pathways by identifying the intermediate metabolites formed during the degradation process. jneonatalsurg.com Similarly, the anaerobic degradation of other azo dyes has been shown to produce metabolites like sulfanilic acid. researchgate.net The analysis of these metabolites confirms that bioremediation involves a multi-step process that systematically breaks down the complex parent dye into simpler, non-toxic compounds. tandfonline.com

Table 6: Potential Biodegradation Metabolites of Acid Yellow 29 and Similar Azo Dyes

| Parent Dye | Metabolite Type | Potential/Identified Compounds | Reference |

|---|---|---|---|

| Acid Yellow 29 (Predicted) | Aromatic Amines (from Azo Cleavage) | Aniline, 5-amino-4-hydroxynaphthalene-1,3-disulfonic acid | Structural Analysis |

| General Azo Dyes | Aromatic Amines | Various substituted anilines and naphthalenes | tandfonline.com |

| Acid Yellow 42 | Intermediate Metabolites | Various intermediates identified via ESI-MS | jneonatalsurg.com |

| Remazol Black 5 | Aromatic Amine | Sulfanilic acid | researchgate.net |

Mechanistic Studies of Degradation Pathways

Mechanistic studies are crucial for understanding the transformation of this compound and for optimizing degradation technologies. These studies typically involve the identification of reactive species responsible for the degradation and the elucidation of the step-by-step reaction pathways, including the identification of intermediate products. While detailed degradation pathways specific to this compound are not extensively documented in publicly available literature, general mechanisms for azo dyes and findings for closely related "Acid Yellow" dyes provide significant insights.

The degradation of azo dyes like Acid Yellow 29 is often initiated by the attack of highly reactive species, most notably hydroxyl radicals (•OH). These radicals are strong, non-selective oxidizing agents that can attack the dye molecule at various sites. The primary targets for initial attack are the azo bond, the aromatic rings, and the amine and hydroxyl functional groups.

Advanced Oxidation Processes (AOPs):

AOPs, including photocatalysis, Fenton oxidation, and sonolysis, are effective in degrading persistent organic pollutants like Acid Yellow 29. The fundamental mechanism of these processes is the in-situ generation of powerful oxidizing species, primarily hydroxyl radicals.

Photocatalysis: In photocatalytic degradation, a semiconductor catalyst, such as titanium dioxide (TiO2), is activated by ultraviolet (UV) or visible light. This activation generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species (ROS). Studies on the photocatalytic decolorization of Acid Yellow 29 have demonstrated its susceptibility to this method, with factors like the type of TiO2 and pH influencing the rate of degradation. researchgate.net The degradation process is believed to involve the cleavage of the azo bond as a primary step, followed by the progressive oxidation of the resulting aromatic intermediates.

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. neptjournal.com The efficiency of this process can be enhanced by UV light in the photo-Fenton process. Research on other "Acid Yellow" dyes, such as Acid Yellow 17 and Acid Light Yellow 2G, has shown that the Fenton process is highly effective in their degradation. neptjournal.comajol.info The degradation is typically rapid and proceeds through the oxidative attack of hydroxyl radicals on the dye molecule.

Sonolysis: Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation in the aqueous solution. The collapse of these cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of the dye molecule and the formation of hydroxyl radicals from the sonolysis of water. The degradation of azo dyes like Basic Red 29 via sonolysis has been shown to occur primarily through hydroxyl radical attack at the gas/liquid interface of the cavitation bubbles. tubitak.gov.tr

Enzymatic Degradation:

Certain enzymes, particularly laccases and peroxidases, can effectively degrade azo dyes. These enzymes catalyze the oxidation of the dye molecules, often leading to the cleavage of the azo bond.

Laccase-mediated Degradation: Laccases are multi-copper oxidases that can decolorize azo dyes through a free radical mechanism, which can avoid the formation of toxic aromatic amines. ijplantenviro.com Studies on the degradation of a generic "acid yellow" dye by laccase produced by Bacillus sp. have confirmed the formation of various intermediates, as analyzed by High-Performance Liquid Chromatography (HPLC). researchgate.net While the specific structures of these intermediates were not identified, the results indicate a stepwise breakdown of the parent dye molecule. Research on other azo dyes has shown that laccase-mediated degradation can lead to intermediates such as benzenesulfonic acid and hydroxy-benzenesulfonic acid.

Proposed Degradation Intermediates:

Based on studies of similar azo dyes, the degradation of this compound is expected to proceed through a series of intermediate compounds. The identification of these intermediates is typically carried out using advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

A plausible degradation pathway for Acid Yellow 29 would likely involve the following steps:

Cleavage of the Azo Bond: This is often the initial and rate-determining step, leading to the formation of aromatic amines and other substituted aromatic compounds.

Hydroxylation of Aromatic Rings: The hydroxyl radicals attack the benzene (B151609) and naphthalene (B1677914) rings, introducing hydroxyl groups.

Ring Opening: Further oxidation leads to the opening of the aromatic rings, forming smaller aliphatic compounds.

Mineralization: The ultimate degradation products are simple inorganic molecules such as carbon dioxide, water, and inorganic ions (e.g., sulfate (B86663) and nitrate).

The following tables summarize the types of degradation techniques and potential intermediate products based on the degradation of similar azo dyes.

Degradation Techniques and Key Reactive Species for Azo Dyes

| Degradation Technique | Primary Reactive Species | General Mechanism |

|---|---|---|

| Photocatalysis | Hydroxyl radicals (•OH), Superoxide radicals (O₂⁻•), photogenerated holes (h⁺) | Oxidative cleavage of chromophore and aromatic rings. |

| Fenton/Photo-Fenton | Hydroxyl radicals (•OH) | Radical-induced oxidation of the dye molecule. |

| Sonolysis | Hydroxyl radicals (•OH), Pyrolysis | Radical attack and thermal decomposition at cavitation bubble interface. |

| Enzymatic (Laccase) | Enzyme-mediated radical formation | Oxidation of phenolic groups and cleavage of the azo bond. |

Plausible Intermediate Products in the Degradation of Azo Dyes Similar to Acid Yellow 29

| Intermediate Type | Potential Compounds | Formation Pathway |

|---|---|---|

| Aromatic Amines | Substituted anilines and naphthylamines | Cleavage of the azo bond. |

| Phenolic Compounds | Hydroxylated benzene and naphthalene derivatives | Hydroxylation of aromatic rings by •OH radicals. |

| Sulfonated Aromatics | Benzenesulfonic acid, Naphthalenesulfonic acid | Breakdown of the parent dye molecule retaining the sulfonate groups. |

| Carboxylic Acids | Phthalic acid, Maleic acid, Oxalic acid, Formic acid | Oxidative opening of aromatic rings. |

| Inorganic Ions | Sulfate (SO₄²⁻), Nitrate (NO₃⁻), Ammonium (B1175870) (NH₄⁺) | Mineralization of sulfur and nitrogen atoms in the dye structure. |

It is important to note that the specific intermediates and their sequence of formation can vary depending on the degradation method and the reaction conditions, such as pH, temperature, and the presence of other substances. Further research employing sophisticated analytical techniques is necessary to fully elucidate the detailed degradation pathways of this compound.

Advanced Remediation and Abatement Technologies

Adsorption-Based Systems for Wastewater Treatment

Adsorption has emerged as a promising technique for the removal of dyes from aqueous solutions due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. Research into adsorption-based systems for Acid Yellow 29 has explored various facets, from the design of continuous treatment systems to the development of novel, low-cost adsorbents.

Design and Performance Evaluation of Fixed-Bed Column Adsorption Systems

While specific studies on the design and performance evaluation of fixed-bed column adsorption systems exclusively for Acid Yellow 29 are limited, research on similar acidic dyes provides valuable insights into the operational parameters and their effects on removal efficiency. For instance, studies on Acid Yellow 23 and Acid Yellow 17 demonstrate the importance of bed height, flow rate, and initial dye concentration in the performance of the adsorption column. researchgate.netmdpi.com

In a typical fixed-bed column setup, the dye-containing wastewater is passed through a column packed with an adsorbent. The performance is evaluated by constructing a breakthrough curve, which plots the ratio of the effluent dye concentration to the influent concentration against time or volume of the effluent. Key parameters determined from the breakthrough curve include the breakthrough time (the time at which the effluent concentration reaches a predefined small percentage of the influent concentration) and the exhaustion time (the time at which the adsorbent is saturated). mdpi.com

For the adsorption of Acid Yellow 23 on organobentonite/alginate hydrogel beads, it was observed that breakthrough and exhaustion times increased with increasing bed height, while they decreased with an increase in flow rate and initial dye concentration. mdpi.com Similarly, in a study on the removal of Acid Yellow 17 using tamarind seed powder, the adsorption capacity was found to increase with increasing initial dye concentration and bed height, and decrease with an increasing flow rate. researchgate.net These findings suggest that for effective removal of Acid Yellow 29 in a fixed-bed system, optimization of these parameters would be crucial.

Table 1: Factors Affecting Fixed-Bed Column Performance for Acidic Dyes

| Parameter | Effect on Breakthrough/Exhaustion Time | Effect on Adsorption Capacity | Rationale |

| Bed Height | Increases with increasing bed height | Increases with increasing bed height | A longer bed provides more binding sites and a longer contact time for the dye molecules to be adsorbed. |

| Flow Rate | Decreases with increasing flow rate | Decreases with increasing flow rate | Higher flow rates reduce the contact time between the dye and the adsorbent, leading to earlier breakthrough. |

| Initial Dye Concentration | Decreases with increasing concentration | Increases with increasing concentration | A higher concentration gradient provides a greater driving force for mass transfer, leading to a faster saturation of the adsorbent bed. |

Note: This data is based on studies of similar acidic dyes and is presented here for illustrative purposes due to the lack of specific data for Acid Yellow 29.

Regeneration and Reuse Strategies for Sorbent Materials

The economic viability of adsorption processes is significantly enhanced by the ability to regenerate and reuse the sorbent materials. Regeneration involves desorbing the adsorbed dye from the sorbent, thereby restoring its adsorptive capacity for subsequent cycles. Various chemical and thermal methods are employed for regeneration. nih.govrsc.org

For anionic dyes like Acid Yellow 29, regeneration can often be achieved by using alkaline solutions, such as sodium hydroxide (NaOH). The change in pH alters the surface charge of the adsorbent and the ionization state of the dye molecule, facilitating its desorption. For example, a 0.5 M NaOH solution was successfully used to regenerate an organobentonite/alginate hydrogel bed saturated with Acid Yellow 23, allowing for its reuse for two adsorption-desorption cycles. mdpi.comresearchgate.net

Table 2: Common Regeneration Strategies for Adsorbents Used for Acidic Dyes

| Regeneration Method | Regenerating Agent | Mechanism | Advantages | Disadvantages |

| Chemical Regeneration | Alkaline solutions (e.g., NaOH) | Desorption of anionic dye due to pH change and electrostatic repulsion. | Simple, effective for anionic dyes. | May require neutralization of the effluent; potential for adsorbent degradation over time. |

| Thermal Regeneration | High temperatures | Desorption and/or decomposition of the adsorbed dye. | Can restore the original surface of the adsorbent. | High energy consumption; potential for damage to the adsorbent structure. |

| Solvent Extraction | Organic solvents (e.g., methanol, ethanol) | Solubilization of the adsorbed dye. | Can recover the dye for potential reuse. | Cost of solvent; potential for solvent contamination of the adsorbent. |

Note: This table presents general strategies, and the optimal method would need to be determined for specific adsorbent-adsorbate systems involving Acid Yellow 29.

Development of Novel and Cost-Effective Adsorbents

A significant area of research focuses on the development of novel and cost-effective adsorbents for dye removal, moving away from commercially available but expensive activated carbon. Agricultural and industrial wastes are often explored as precursors for such adsorbents.

One promising and cost-effective adsorbent for the removal of Acid Yellow 29 is activated sawdust from Ailanthus altissima. mdpi.comsemanticscholar.org This material has been shown to be an effective adsorbent for this dye. mdpi.comsemanticscholar.org The adsorption process was found to be spontaneous and exothermic. mdpi.com The maximum adsorption capacities were determined to be 9.464, 12.798, and 11.46 mg/g at 20 °C, 30 °C, and 40 °C, respectively. mdpi.comsemanticscholar.org The use of such readily available waste biomass presents an economically viable and environmentally friendly approach to wastewater treatment. mdpi.comsemanticscholar.org

Other low-cost adsorbents investigated for the removal of acidic dyes, which could potentially be effective for Acid Yellow 29, include Moringa Peregrina seeds and various agricultural by-products. researchgate.netmostwiedzy.pl The efficacy of these materials often lies in their porous structure and the presence of functional groups on their surface that can interact with the dye molecules.

Table 3: Adsorption Capacities of a Novel Adsorbent for Acid Yellow 29

| Adsorbent | Temperature (°C) | Maximum Adsorption Capacity (mg/g) |

| Activated Ailanthus altissima Sawdust | 20 | 9.464 mdpi.comsemanticscholar.org |

| Activated Ailanthus altissima Sawdust | 30 | 12.798 mdpi.comsemanticscholar.org |

| Activated Ailanthus altissima Sawdust | 40 | 11.46 mdpi.comsemanticscholar.org |

Catalytic and Photocatalytic Reactor Technologies

Catalytic and photocatalytic oxidation processes are advanced oxidation processes (AOPs) that have the potential to degrade complex organic molecules like Acid Yellow 29 into simpler, less harmful compounds. These technologies utilize catalysts and, in the case of photocatalysis, a light source to generate highly reactive species that attack the dye molecules.

Optimization of Reactor Parameters (pH, Catalyst Concentration, Light Intensity)

The efficiency of photocatalytic degradation of Acid Yellow 29 is influenced by several operational parameters, including pH, catalyst concentration, and light intensity. A study on the photocatalyzed decolorization of Acid Yellow 29 using TiO₂ Degussa P25 under UV light irradiation highlighted the importance of catalyst concentration. researchgate.net

While specific data on the optimization of pH and light intensity for Acid Yellow 29 degradation is limited, general trends observed for other azo dyes suggest that pH can significantly affect the surface charge of the photocatalyst and the speciation of the dye, thereby influencing the adsorption and subsequent degradation. Light intensity is also a critical parameter, as a higher intensity generally leads to a higher rate of generation of electron-hole pairs in the photocatalyst, up to a certain point where other factors become limiting.

Comparison of Different Photocatalyst Efficiencies

The choice of photocatalyst is crucial for the efficiency of the degradation process. Titanium dioxide (TiO₂), particularly the Degussa P25 formulation, is a widely used photocatalyst due to its high activity, photostability, and low cost. researchgate.net In the study on Acid Yellow 29, TiO₂ Degussa P25 was shown to be effective in the photocatalytic decolorization of the dye under UV irradiation. researchgate.net

While a direct comparison of different photocatalysts specifically for the degradation of Acid Yellow 29 is not available in the reviewed literature, research on other acidic dyes has compared the efficiencies of various photocatalytic materials. For instance, studies on other dyes have explored the use of zinc oxide (ZnO), and composite materials to enhance photocatalytic activity under visible light. The efficiency of a photocatalyst is typically evaluated based on the degradation rate constant and the percentage of dye removal under specific experimental conditions.

Hybrid and Integrated Remediation Approaches

Hybrid and integrated remediation approaches combine multiple treatment technologies to overcome the limitations of individual processes, leading to more efficient and complete removal of recalcitrant pollutants like Acid Yellow 29 free acid. These systems are designed to synergistically enhance degradation, reduce treatment time, and minimize the formation of toxic byproducts. By integrating different physical, chemical, and biological mechanisms, these advanced strategies can tackle the complex and stable structure of azo dyes that are often resistant to conventional single-process treatments.

Combination of Chemical Oxidation with Biological Treatment Systems

The integration of chemical oxidation with biological treatment is a promising strategy for the mineralization of complex azo dyes. Azo dyes, including Acid Yellow 29, are often resistant to direct biological degradation due to their complex aromatic structures and electron-withdrawing groups. Advanced Oxidation Processes (AOPs), such as Fenton oxidation or ozonation, are employed as a pre-treatment step. These processes utilize highly reactive species, primarily hydroxyl radicals (•OH), to cleave the chromophoric azo bonds (-N=N-) and break down the complex dye molecule into smaller, less toxic, and more biodegradable organic intermediates.

While AOPs are effective at decolorization and initial degradation, they can be energy-intensive and may not achieve complete mineralization to carbon dioxide and water cost-effectively. The subsequent biological treatment step utilizes microorganisms to metabolize the simpler organic acids and aldehydes produced during chemical oxidation, completing the remediation process. This sequential approach leverages the strengths of both methods: the rapid oxidative power of AOPs to handle complex structures and the cost-effectiveness of biological systems for final mineralization.

Research on similar azo dyes, such as Acid Light Yellow 2G, demonstrates the efficacy of the initial chemical oxidation step. A study on Fenton oxidation kinetics revealed that the process can achieve high decolorization rates under optimized conditions. The degradation is typically biphasic, with a very rapid initial stage followed by a slower second stage as the concentration of reactants decreases. neptjournal.com For instance, a 94.66% color removal of Acid Light Yellow 2G was achieved within 300 seconds under specific conditions. neptjournal.com The success of this chemical pre-treatment is often measured by the increase in the Biochemical Oxygen Demand (BOD) to Chemical Oxygen Demand (COD) ratio (BOD/COD), which indicates an improvement in the biodegradability of the wastewater, making it more amenable to a subsequent biological stage. mlsu.ac.in

| Parameter | Optimal Value | Decolorization Rate | Reaction Time |

|---|---|---|---|

| Initial Dye Concentration | 20 mg/L | 94.66% | 300 s |

| Fe²⁺ Dosage | 0.1 mmol/L | ||

| H₂O₂ Dosage | 0.6 mmol/L | ||

| pH | 3 |

Nanomaterial-Based Remediation Strategies

Nanomaterials offer innovative solutions for dye remediation due to their high surface-area-to-volume ratio, enhanced reactivity, and unique catalytic properties. nih.gov These materials can be engineered for various remediation mechanisms, including adsorption, photocatalysis, and catalytic degradation. frontiersin.org Hybrid nanocomposites, in particular, are being developed to combine these functions for more efficient removal of dyes like Acid Yellow 29.

One effective approach involves the use of hybrid composite materials that integrate highly active photocatalysts with adsorbent materials. Research has been conducted on various hybrid nanocomposites for the removal of toxic acid yellow dye from water. deswater.comdeswater.com These composites often utilize a base material, such as calcinized white stone powder (CWSP), mixed with photocatalytic nanoparticles like copper-doped titanium dioxide (Cu/TiO₂) or lithium-doped titanium dioxide (Li/TiO₂). deswater.comdeswater.com This combination leverages both adsorption and photocatalysis to remove the dye.

Under optimized conditions, a Cu/TiO₂-CWSP composite has been shown to remove almost 99.19% of acid yellow dye. deswater.comdeswater.com The optimal conditions for this process were found to be a pH of 7, a catalyst dose of 0.05 g/L, an initial dye concentration of 40 mg/L, and a temperature of 40°C. deswater.comdeswater.com The mechanism involves the initial adsorption of the dye molecules onto the surface of the nanocomposite, followed by their photocatalytic degradation into simpler, non-toxic compounds upon irradiation. The nano-granular structure of these composites provides a large surface area for these reactions to occur. deswater.com

| Hybrid Nanocomposite | Dye Removal Efficacy |

|---|---|

| Cu/TiO₂-CWSP | Highest (99.19%) |

| Li/TiO₂-CWSP | High |

| CaO-Fe₃O₄-CWSP | Moderate |

| CaO-Fe₂O₃-CWSP | Moderate |

| FeSnO₄-CWSP | Lower |

| FeCdO-CWSP | Lower |

| Na₂SiO₃-CWSP | Lowest |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the reactivity of dye molecules. irjweb.com For an azo dye like Acid Yellow 29, these calculations can elucidate the distribution of electron density, which is crucial for predicting how the molecule will interact with other chemical species.

Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com

These calculations can predict the most likely sites for electrophilic and nucleophilic attacks, providing a theoretical basis for understanding its degradation pathways. While specific DFT studies for Acid Yellow 29 free acid are not widely available, the general methodology is well-established for other azo dyes. nih.govacs.org For instance, calculations often use the B3LYP functional with a basis set like 6-311++G(d,p) to optimize the molecular geometry and determine electronic properties. irjweb.comreddit.com

Table 1: Illustrative Quantum Chemical Parameters for an Azo Dye

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.0 | Indicates electron-donating ability. |

| ELUMO | -1.5 to -2.5 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | Relates to chemical reactivity and stability. |

Molecular Dynamics Simulations for Adsorption and Interaction Mechanisms

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For Acid Yellow 29, MD simulations can provide detailed insights into its adsorption onto various material surfaces and its interactions with other molecules in a system. ucl.ac.uk

In a typical MD simulation for an adsorption process, a model system is constructed containing the dye molecule, a solvent (usually water), and a surface representing an adsorbent material. mdpi.comnih.gov The interactions between all atoms are described by a force field, such as CHARMM or OPLS-AA. ucl.ac.ukmdpi.com The simulation then calculates the trajectories of the atoms and molecules by integrating Newton's laws of motion, revealing how the dye molecule approaches, orients itself, and binds to the adsorbent surface. nih.gov

These simulations can identify the key intermolecular forces driving the adsorption, such as electrostatic interactions, hydrogen bonds, and van der Waals forces. phytopharmajournal.com By analyzing the simulation results, researchers can determine the preferred binding sites on the surface and calculate thermodynamic properties like the binding free energy, which quantifies the strength of the interaction. nih.gov

Computational Modeling of Degradation Kinetics and Pathways

Computational models are essential for analyzing experimental data from degradation and adsorption studies, allowing for the quantification of process efficiency and the elucidation of underlying mechanisms.

Adsorption isotherms describe the equilibrium relationship between the concentration of a substance in solution and the amount adsorbed onto a solid surface at a constant temperature. Various models are used to fit experimental data, with the Freundlich and Temkin isotherms being common choices.

The Freundlich isotherm is an empirical model that is often applied to multilayer adsorption on heterogeneous surfaces. ekb.egresearchgate.netmdpi.com It is expressed as:

qe = KFCe1/n

where qe is the amount of dye adsorbed per unit mass of adsorbent at equilibrium, Ce is the equilibrium concentration of the dye in solution, and KF and n are Freundlich constants related to the adsorption capacity and intensity, respectively. mdpi.com A value of 1/n between 0 and 1 indicates favorable adsorption. researchgate.net

The Temkin isotherm assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to adsorbent-adsorbate interactions. researchgate.net This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process.

While specific isotherm data for this compound is limited, studies on other acid dyes have shown that their adsorption often fits the Freundlich model well, suggesting heterogeneous surface interactions. researchgate.netrsdjournal.org

Table 2: Comparison of Adsorption Isotherm Models

| Isotherm Model | Key Assumption | Typical Application |

|---|---|---|

| Freundlich | Multilayer adsorption on a heterogeneous surface. mdpi.com | Describes non-ideal and reversible adsorption. |

| Temkin | Heat of adsorption decreases linearly with surface coverage. researchgate.net | Emphasizes adsorbent-adsorbate interactions. |

Kinetic models are used to investigate the rate of the adsorption process and provide insights into the controlling mechanism. The pseudo-first-order and pseudo-second-order models are the most frequently used. impactfactor.org

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent. phytopharmajournal.com It is generally applicable over the initial stage of an adsorption process.

Studies on various yellow dyes consistently show a strong fit to the pseudo-second-order kinetic model, indicating a chemisorption-based mechanism. rsdjournal.orgnih.govnih.gov

Table 3: Illustrative Kinetic Parameters for Dye Adsorption

| Kinetic Model | Calculated qe (mg/g) | Correlation Coefficient (R²) | Interpretation |

|---|---|---|---|

| Pseudo-First Order | 15.8 | 0.965 | Less applicable, suggesting physisorption is not the rate-limiting step. |

| Pseudo-Second Order | 22.5 | 0.999 | Excellent fit, suggesting chemisorption is the rate-limiting step. nih.gov |

Thermodynamic parameters provide information about the spontaneity and nature of the adsorption process. These parameters—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—are calculated from adsorption data obtained at different temperatures. nih.gov

Gibbs Free Energy (ΔG°) : A negative value of ΔG° indicates that the adsorption process is spontaneous. nih.govresearchgate.net

Enthalpy (ΔH°) : A positive ΔH° suggests an endothermic process, where adsorption is favored at higher temperatures, while a negative ΔH° indicates an exothermic process. nih.gov The magnitude of ΔH° can also suggest whether the adsorption is physical (physisorption) or chemical (chemisorption). nih.gov

Entropy (ΔS°) : A positive ΔS° reflects an increase in randomness at the solid-solution interface during adsorption. nih.gov

The relationship between these parameters is given by the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS°. mdpi.com For many dye adsorption systems, the process is found to be spontaneous and endothermic. nih.govresearchgate.net

Table 4: Thermodynamic Parameters and Their Interpretation

| Parameter | Sign of Value | Interpretation of Adsorption Process |

|---|---|---|

| ΔG° (Gibbs Free Energy) | Negative | Spontaneous process. researchgate.net |

| Positive | Non-spontaneous process. | |

| ΔH° (Enthalpy) | Positive | Endothermic (favored by higher temperature). nih.gov |

| Negative | Exothermic (favored by lower temperature). | |

| ΔS° (Entropy) | Positive | Increased randomness at the adsorbent-adsorbate interface. nih.gov |

| Negative | Decreased randomness at the adsorbent-adsorbate interface. |

In Silico Approaches for Enzyme-Substrate Interactions in Biocatalysis

In silico methods, such as molecular docking, are used to predict the binding orientation of a substrate molecule (like Acid Yellow 29) to the active site of an enzyme. This is particularly relevant for studying the potential for enzymatic degradation (biocatalysis) of the dye.

Molecular docking simulations can model the interaction between Acid Yellow 29 and enzymes known for degrading azo dyes, such as laccases, azoreductases, and peroxidases. The simulation software predicts the most stable binding poses of the dye within the enzyme's active site and calculates a binding energy or docking score. A lower binding energy typically corresponds to a more stable enzyme-substrate complex, suggesting a higher likelihood of a catalytic reaction.

These studies can:

Identify the key amino acid residues in the enzyme's active site that interact with the dye molecule.

Elucidate the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions).

Provide a structural basis for understanding the enzyme's specificity and efficiency in degrading the dye.

Guide protein engineering efforts to improve the catalytic activity of enzymes for bioremediation applications.

Predictive Modeling for Environmental Persistence and Transformation

Predictive modeling, utilizing Quantitative Structure-Activity Relationship (QSAR) and other computational tools, is essential for forecasting the environmental fate of chemical compounds like this compound in the absence of extensive experimental data. These in silico methods provide valuable insights into the potential persistence and transformation pathways of the dye in various environmental compartments. By analyzing its molecular structure, these models can estimate its behavior in soil, water, and air, as well as predict the likely products of its degradation.

One of the most widely used tools for this purpose is the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™. This collection of models estimates physicochemical properties and environmental fate parameters based on a chemical's structure. chemsafetypro.com Similarly, platforms like VEGA provide a suite of QSAR models for predicting toxicological and environmental endpoints. nc3rs.org.ukmdpi.com These models are built upon large datasets of experimentally determined values and use statistical methods to correlate molecular descriptors with specific properties.

The predictions generated by these models are crucial for environmental risk assessment, helping to identify chemicals that may be persistent, bioaccumulative, or prone to forming hazardous transformation products. It is important to note that while these predictions are highly valuable, they are estimations and should ideally be verified with experimental data when available.

Predicted Environmental Distribution

The environmental distribution of this compound can be predicted using fugacity-based multimedia models, which are often integrated into software like EPI Suite™. These models estimate the partitioning of a chemical between different environmental compartments such as air, water, soil, and sediment. The distribution is largely governed by the compound's physicochemical properties, including its vapor pressure, water solubility, and octanol-water partition coefficient. Given the ionic nature and low volatility typical of acid dyes, it is predicted that this compound will predominantly reside in the water and soil/sediment compartments, with negligible partitioning to the atmosphere.

Abiotic Degradation: Hydrolysis and Photolysis

Hydrolysis:

Computational models can predict the susceptibility of a chemical to hydrolysis, the process of breaking down in reaction with water. The HYDROWIN™ model within EPI Suite™, for instance, estimates hydrolysis rates for specific chemical classes. epa.gov For this compound, the key functional groups susceptible to hydrolysis would be the sulfonic acid and carboxylic acid groups, although these are generally stable under environmental pH conditions. The azo bond itself is also relatively stable to hydrolysis. Therefore, predictive models are expected to indicate that abiotic hydrolysis is not a significant degradation pathway for this compound under typical environmental conditions (pH 5-9).

Interactive Data Table: Predicted Hydrolysis of this compound

| pH | Predicted Half-life | Significance |

| 5 | > 1 year | Not a significant degradation pathway |

| 7 | > 1 year | Not a significant degradation pathway |

| 9 | > 1 year | Not a significant degradation pathway |

Note: These are estimated values based on the general stability of the functional groups present in the molecule.

Atmospheric Oxidation:

The AOPWIN™ model in EPI Suite™ can predict the rate of oxidation of a chemical in the atmosphere by reacting with hydroxyl radicals. ethz.ch However, due to the extremely low predicted vapor pressure of this compound, it is not expected to be present in the atmosphere in significant quantities. Therefore, atmospheric oxidation is not considered a relevant environmental fate process for this compound.

Soil Sorption and Mobility

The potential for a chemical to move through soil is predicted by its soil adsorption coefficient (Koc). The KOCWIN™ model in EPI Suite™ estimates this value based on the molecule's structure. chemsafetypro.com For ionic compounds like this compound, the presence of sulfonic and carboxylic acid groups suggests a high affinity for organic matter and clay particles in soil, leading to a high predicted Koc value. This indicates that the compound is likely to have low mobility in soil and will tend to remain in the upper soil layers or sediment if released into the environment.

Interactive Data Table: Predicted Soil Sorption of this compound

| Parameter | Predicted Value | Interpretation |

| Soil Adsorption Coefficient (Koc) | > 10,000 L/kg | Low mobility in soil |

Note: This is an estimated value based on the structural features of the molecule.

Predicted Biodegradation Pathways and Products

Predictive models for biodegradation, such as those in BIOWIN™ (part of EPI Suite™), assess the likelihood of a chemical being broken down by microorganisms. epa.gov Azo dyes like this compound are generally predicted to be recalcitrant to aerobic biodegradation. However, under anaerobic conditions, the primary predicted biodegradation pathway involves the reductive cleavage of the azo bond (-N=N-). This initial step is crucial as it breaks the chromophore responsible for the dye's color and results in the formation of aromatic amines.

Computational models that simulate metabolic pathways can further predict the subsequent transformation of these primary degradation products. These aromatic amines may undergo further degradation, although some can be more persistent and of toxicological concern.

Predicted Primary Biodegradation Products of this compound:

Product 1: Aniline-2,5-disulfonic acid

Product 2: 4-amino-3-methylbenzoic acid

These initial products may then be subject to further microbial degradation, potentially leading to ring-opening and eventual mineralization to carbon dioxide, water, and inorganic salts. However, the complete mineralization of such compounds is often a slow process.

Interactive Data Table: Predicted Transformation Products of this compound

| Degradation Process | Predicted Primary Transformation Products |

| Anaerobic Biodegradation | Aniline-2,5-disulfonic acid, 4-amino-3-methylbenzoic acid |

| Photodegradation | Hydroxylated derivatives, smaller organic acids |

Note: The listed products are based on established degradation pathways for azo dyes and represent likely initial transformation products.

Industrial Applications and Sustainability Considerations in Research

Research into Advanced Dyeing Processes for Textile and Other Industries

The traditional dyeing process with acid dyes involves immersing the textile material in a heated dyebath with the dye and an acid, such as acetic or sulfuric acid prostor.cztextilelearner.net. The acidic environment is crucial as it protonates the amino groups in protein and polyamide fibers, creating cationic sites that can bond with the anionic dye molecules textilelearner.netwildwoollys.com. The temperature is typically raised to near boiling to facilitate the diffusion and fixation of the dye within the fiber prostor.cztextilelearner.net.

While specific research focused solely on advanced dyeing processes for Acid Yellow 29 free acid is not extensively documented in publicly available literature, the broader field of acid dye application is an active area of research. Innovations aim to reduce the consumption of water and energy, shorten dyeing times, and improve the quality of the dyed materials. Some of the advanced dyeing technologies being explored for acid dyes, which would be applicable to Acid Yellow 29, include:

Ultrasonic Dyeing: This technique uses high-frequency sound waves to create cavitation in the dyebath. The collapse of these tiny bubbles generates intense localized heat and pressure, which can accelerate the diffusion of dye molecules into the fiber. This can lead to faster dyeing times and lower energy consumption, as the process can often be carried out at lower temperatures.

Microwave-Assisted Dyeing: Microwave energy can be used to heat the dyebath more uniformly and efficiently than conventional heating methods. This can result in a more level dyeing and better fixation of the dye, potentially reducing the amount of dye needed.